REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.CN1CCOCC1.Cl[C:16]([O:18][CH3:19])=[O:17]>C(OCC)(=O)C>[CH3:19][O:18][C:16]([N:5]1[C:4](=[O:6])[CH:3]=[CH:2][C:1]1=[O:7])=[O:17]
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Name
|
|
Quantity
|
7.76 g
|
Type
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reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
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Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
6.26 mL
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Type
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reactant
|
Smiles
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ClC(=O)OC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 30 minutes at between 0°-3° C
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The flask was placed in an ice bath
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Type
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CUSTOM
|
Details
|
to drop to about 0° C
|
Type
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ADDITION
|
Details
|
To the cooled flask was sequentially added
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Type
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TEMPERATURE
|
Details
|
to raise the temperature above 3° C
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Type
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WASH
|
Details
|
as washing
|
Type
|
ADDITION
|
Details
|
the washing was added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
Thereafter, the reaction mixture was filtered through a Buchner funnel
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Type
|
WASH
|
Details
|
The flask was washed 2× with 10 ml of ethyl acetate
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Type
|
FILTRATION
|
Details
|
the washings were also filtered
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Type
|
WASH
|
Details
|
The resulting precipitate was washed 2× with 10 ml of ethyl acetate
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Type
|
EXTRACTION
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Details
|
The combined filtrate and washings were extracted with 100 ml of ice cold water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (10 g Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue was redissolved in 50-100 ml of ethyl acetate:isopropyl ether (40:60 /v:v)
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled until crystals
|
Type
|
WAIT
|
Details
|
After 30 minutes in an ice bath
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the cooled solution and crystals were filtered through a sintered glass funnel
|
Type
|
WASH
|
Details
|
the crystals washed 2× with 20 ml of isopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |